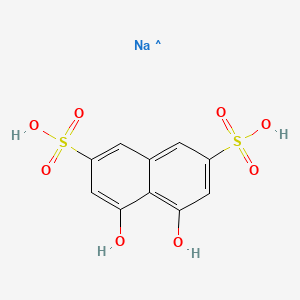

Chromotropic acid sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H8NaO8S2 |

|---|---|

Molecular Weight |

343.3 g/mol |

InChI |

InChI=1S/C10H8O8S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,11-12H,(H,13,14,15)(H,16,17,18); |

InChI Key |

NFUBDAYOCNSUIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)O)S(=O)(=O)O.[Na] |

Related CAS |

129-96-4 3888-44-6 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Chromotropic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromotropic acid sodium salt, most commonly available as the disodium (B8443419) dihydrate, is a highly versatile and important chemical compound in various scientific and industrial applications. Renowned for its use as a chromogenic and fluorogenic reagent, it plays a critical role in analytical chemistry, particularly in the sensitive detection of formaldehyde (B43269) and certain metal ions.[1][2] Its utility also extends to the synthesis of azo dyes and as a chelating agent. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with structured data, experimental protocols, and logical diagrams to support researchers and professionals in its application.

Chemical Identity and Structure

Chromotropic acid is systematically named 4,5-dihydroxynaphthalene-2,7-disulfonic acid.[3] The commercially available form is typically the disodium salt dihydrate.

Synonyms: 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt, Disodium 4,5-dihydroxynaphthalene-2,7-disulfonate, Disodium chromotropate.[4]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 5808-22-0 (dihydrate) | [4][5] |

| Molecular Formula | C₁₀H₆Na₂O₈S₂·2H₂O (dihydrate) | [5] |

| Molecular Weight | 400.29 g/mol (dihydrate) | [5] |

| Appearance | Off-white, greyish-white to beige or light brown powder. | [6] |

| Melting Point | >300 °C (decomposes) | [6] |

| Solubility | Soluble in water. | [5][7] |

| Storage | Store at room temperature, protected from light and moisture. |

Chemical and Spectroscopic Properties

This compound exhibits distinct chemical and spectroscopic properties that are fundamental to its analytical applications.

| Property | Description | References |

| Chemical Stability | Stable under normal conditions. | [7] |

| Incompatibilities | Incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | [7] |

| Reactivity | Reacts with formaldehyde in the presence of concentrated sulfuric acid to form a purple-colored complex. This reaction is highly specific and forms the basis of a sensitive quantitative test for formaldehyde. It also acts as a chelating agent, forming complexes with various metal ions such as aluminum, chromium, and titanium. | [3] |

| ¹H NMR (D₂O) | δ 7.20 (d, J = 1.4 Hz, 2H), 7.92 (d, J = 1.4 Hz, 2H) | |

| ¹³C NMR (D₂O) | δ 106.44, 116.18, 118.12, 134.64, 141.36, 153.76 | |

| UV-Vis Absorption | The reaction product with formaldehyde exhibits a maximum absorbance at approximately 580 nm. Specific UV-Vis absorption data for the salt itself is not readily available. | |

| Fluorescence | Utilized as a fluorogenic reagent for the detection of various ions. Specific fluorescence excitation and emission data for the salt itself are not readily available. | |

| Thermal Analysis | The high melting point suggests significant thermal stability. Detailed TGA and DSC data are not readily available in the literature. |

Key Applications and Chemical Reactions

The most prominent application of this compound is in the colorimetric determination of formaldehyde. This reaction, known as the Eegriwe reaction, is highly sensitive and specific.

Formaldehyde Detection Workflow

The logical workflow for the detection of formaldehyde using this compound is depicted below. This process involves the reaction of the analyte with the reagent in a strongly acidic medium, followed by spectrophotometric quantification.

Caption: Workflow for the detection of formaldehyde.

Experimental Protocols

The following are generalized experimental protocols for key analyses related to this compound. Researchers should adapt these methods to their specific laboratory conditions and equipment.

Determination of Solubility (Qualitative)

-

Procedure:

-

Place approximately 10-30 mg of this compound into a test tube.

-

Add 3 mL of the solvent to be tested (e.g., water, ethanol) at room temperature.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

If the substance does not dissolve at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.

-

Spectrophotometric Determination of Formaldehyde

This protocol is based on the well-established NIOSH Method 3500.

-

Reagents:

-

Chromotropic acid solution (0.5% w/v in water).

-

Concentrated sulfuric acid (96-98%).

-

Formaldehyde standard solutions.

-

-

Procedure:

-

To 4 mL of the aqueous sample or standard solution in a glass vial, add 0.1 mL of the Chromotropic acid solution.

-

Carefully and slowly, add 6 mL of concentrated sulfuric acid to the vial. Caution: This reaction is highly exothermic and should be performed in an ice bath with appropriate personal protective equipment.

-

Allow the mixture to cool to room temperature.

-

Measure the absorbance of the resulting purple solution at 580 nm using a spectrophotometer, with a reagent blank as the reference.

-

Construct a calibration curve using the absorbance values of the formaldehyde standard solutions to determine the concentration of formaldehyde in the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 10-20 mg of Chromotropic acid disodium salt in approximately 0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Ensure the sample is fully dissolved. If necessary, gentle warming or vortexing can be applied.

-

Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Use the residual solvent peak of D₂O as a reference for the ¹H spectrum.

-

Typical acquisition parameters for ¹H NMR include a 30-degree pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Conclusion

This compound is a compound with a rich history in analytical chemistry. Its well-defined physical properties and, most notably, its specific reactivity with formaldehyde, make it an indispensable tool for researchers. This guide has summarized the key physical and chemical characteristics of this reagent and provided foundational experimental protocols to facilitate its effective use in the laboratory. While comprehensive spectroscopic and thermal analysis data would further enhance its characterization, the information presented here provides a robust basis for its application in research, development, and quality control.

References

- 1. 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt dihydrate, ACS 25 g | Request for Quote [thermofisher.com]

- 2. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 3. CAS 5808-22-0: Chromotropic acid disodium salt dihydrate [cymitquimica.com]

- 4. Chromotropic acid disodium salt, 98% Chromotropic acid disodium salt, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 5. Chromotropic acid disodium salt dihydrate [myskinrecipes.com]

- 6. Page loading... [guidechem.com]

- 7. Chromotropic acid disodium salt dihydrate - CAS-Number 5808-22-0 - Order from Chemodex [chemodex.com]

A Technical Guide to Chromotropic Acid Sodium Salt: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of chromotropic acid sodium salt, a versatile reagent widely utilized in analytical chemistry. This document details its chemical and physical properties, primary applications, and standardized experimental protocols for the quantitative determination of formaldehyde (B43269).

Core Properties and Identification

This compound, most commonly available as the dihydrate, is the disodium (B8443419) salt of 4,5-dihydroxynaphthalene-2,7-disulfonic acid. It is a highly regarded chromogenic reagent, valued for its specificity in various analytical assays.

| Property | Data | Citations |

| CAS Number | 5808-22-0 (Dihydrate) | [1][2] |

| Molecular Formula | C₁₀H₆Na₂O₈S₂·2H₂O | [1][3] |

| Molecular Weight | 400.29 g/mol | [1][3] |

| Appearance | Off-white, beige, or greyish-white to brownish powder/solid. | [3][4] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in water. | [5] |

| log Pow | -4.48 | |

| Primary Synonyms | 1,8-Dihydroxynaphthalene-3,6-disulfonic acid disodium salt dihydrate, 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt dihydrate, Disodium chromotropate dihydrate. | [3][5] |

Key Applications in Research and Analysis

This compound is a cornerstone reagent in spectrophotometric analysis due to its ability to form distinctly colored complexes with specific analytes.

-

Formaldehyde Detection : Its most prominent application is the highly specific and sensitive detection of formaldehyde.[6] In the presence of concentrated sulfuric acid, it reacts with formaldehyde to form a purple-colored monocationic chromogen, with an absorption maximum around 580 nm.[4][5][7] This reaction is highly specific and is not affected by other organic compounds like different aldehydes, ketones, or carboxylic acids.[7] The intensity of the color produced is directly proportional to the formaldehyde concentration, allowing for precise quantitative analysis.[6] This method is the basis for the NIOSH Formaldehyde method #3500.[7]

-

Nitrate (B79036) Determination : The reagent is also employed for the direct spectrophotometric determination of nitrate anions.[7][8]

-

Herbicide and Pharmaceutical Analysis : It serves as a reagent for the quantitative determination of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and can be used as a chromogenic reagent for quantifying dipyrone (B125322) in pharmaceutical preparations.[1][5][9]

-

Metal Ion Detection : It is utilized as a fluorogenic or chromogenic reagent for the detection of various metal ions, including aluminum, chromium, and mercury.[2][5][10][11]

-

Organic Synthesis : Beyond its analytical uses, it functions as a chemical intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals.[3][11]

Experimental Protocols

The following section provides a detailed methodology for a key application: the quantitative determination of formaldehyde using this compound. This protocol is a generalized procedure based on established methods.

Protocol: Spectrophotometric Determination of Formaldehyde

1. Principle:

Formaldehyde reacts with chromotropic acid in the presence of concentrated sulfuric acid to form a purple complex. The absorbance of this complex is measured spectrophotometrically at approximately 580 nm and is proportional to the formaldehyde concentration.[4][6]

2. Reagents and Materials:

-

This compound Dihydrate (CAS 5808-22-0)

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

-

Formaldehyde-free distilled or deionized water

-

Formaldehyde standard solution

-

Volumetric flasks

-

Pipettes

-

Spectrophotometer

-

Glass test tubes or cuvettes

-

Water bath

3. Preparation of Reagents:

-

Chromotropic Acid Solution (0.5% w/v): Dissolve 0.5 g of this compound dihydrate in 100 mL of formaldehyde-free water. This solution should be prepared fresh daily.[12]

-

Sulfuric Acid (72% or 75%): Slowly and carefully add 720 mL (or 750 mL) of concentrated sulfuric acid to 280 mL (or 250 mL) of cold water in a flask, while cooling the flask in an ice bath. Extreme caution must be exercised when preparing this solution due to the exothermic reaction.

4. Experimental Procedure:

-

Sample Preparation: Prepare aqueous samples containing unknown concentrations of formaldehyde. If necessary, perform dilutions with formaldehyde-free water to bring the concentration within the linear range of the assay.

-

Reaction Setup:

-

Pipette a specific volume (e.g., 1.0 mL) of the sample, standard solutions, and a blank (formaldehyde-free water) into separate glass test tubes.[12]

-

To each tube, add 1.0 mL of the freshly prepared 0.5% chromotropic acid solution.[12]

-

Carefully and slowly add a larger volume (e.g., 8 mL) of 75% sulfuric acid to each tube. Mix well.[12] CAUTION: This step is highly exothermic and should be performed with appropriate personal protective equipment (goggles, gloves, lab coat) in a fume hood.

-

-

Color Development: Place the tubes in a water bath set at a specific temperature (e.g., 60°C or boiling) for a set duration (e.g., 15-20 minutes) to allow for full color development.[12][13]

-

Cooling: After heating, allow the tubes to cool to room temperature.

-

Spectrophotometric Measurement:

-

Quantification: Create a calibration curve by plotting the absorbance of the standard solutions against their known concentrations. Determine the concentration of formaldehyde in the unknown samples by interpolating their absorbance values on the calibration curve.

Diagrams and Workflows

The logical flow of the analytical method for formaldehyde detection can be visualized as follows.

Caption: Workflow for the spectrophotometric detection of formaldehyde.

This diagram illustrates the sequential steps from sample and reagent preparation through the chemical reaction and final quantitative analysis. The process relies on a controlled chemical reaction to produce a measurable colorimetric output, which is then correlated with the analyte concentration via a standard calibration curve.

References

- 1. This compound 5808-22-0 India [ottokemi.com]

- 2. CAS 5808-22-0: Chromotropic acid disodium salt dihydrate [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. multimedia.3m.com [multimedia.3m.com]

- 5. Chromotropic acid disodium salt dihydrate - CAS-Number 5808-22-0 - Order from Chemodex [chemodex.com]

- 6. nbinno.com [nbinno.com]

- 7. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chromotropic acid disodium salt dihydrate, Hi-AR™/ACS [himedialabs.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. nvwa.nl [nvwa.nl]

- 13. repository.seafdec.org [repository.seafdec.org]

A Guide to the Laboratory Synthesis and Purification of Chromotropic Acid Sodium Salt

This technical guide provides an in-depth overview of the synthesis and purification of chromotropic acid sodium salt (disodium 4,5-dihydroxynaphthalene-2,7-disulfonate), a versatile reagent crucial for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes workflow diagrams for enhanced comprehension.

Introduction

Chromotropic acid, with the chemical formula (HO)₂C₁₀H₄(SO₃H)₂, is a valuable compound in analytical chemistry.[1] Its disodium (B8443419) salt is frequently used as a sensitive and specific reagent for the colorimetric determination of formaldehyde (B43269), nitrates, and other compounds.[1][2] The quality of the chromotropic acid reagent is paramount for accurate analytical results, necessitating effective synthesis and purification methods to minimize impurities, such as diazotizable compounds. This guide details a laboratory-scale synthesis approach and several purification strategies to obtain high-purity this compound suitable for demanding analytical applications.

Synthesis of this compound

The laboratory synthesis of chromotropic acid can be achieved through the hydrolysis of 1-amino-8-naphthol-3,6-disulfonic acid (H-acid), a commercially available starting material. This process involves the replacement of the amino group with a hydroxyl group under alkaline conditions.

Experimental Protocol: Hydrolysis of H-Acid

This protocol describes a representative method for the synthesis of chromotropic acid from H-acid. Optimization may be required to achieve desired yields and purity.

Materials:

-

1-amino-8-naphthol-3,6-disulfonic acid (H-acid)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

In a suitable reaction vessel, prepare a solution of sodium hydroxide in distilled water.

-

Disperse H-acid in the sodium hydroxide solution.

-

Heat the mixture under reflux for several hours to facilitate the hydrolysis reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 8-9.5 to precipitate the crude chromotropic acid.

-

Isolate the precipitated solid by filtration and wash it with a minimal amount of cold water.

-

The crude product can then be subjected to further purification.

Purification of this compound

Commercial or synthesized this compound often requires purification to remove impurities that can interfere with analytical determinations. Several methods can be employed for this purpose.

Purification via Tetrasodium (B8768297) Salt Formation

This method is effective for removing diazotizable compounds.[3]

Experimental Protocol:

-

Dissolve the crude or technical grade chromotropic acid disodium salt (e.g., 488 g with 11.3 mole % of diazotizable compounds) in a 10% strength sodium hydroxide solution (e.g., 1500 ml) at boiling point.[3]

-

Add sodium chloride (e.g., 300 g) to the hot solution and cool the mixture to 20°C.[3]

-

The tetrasodium salt of chromotropic acid will precipitate. Isolate the precipitate by suction filtration and wash it with a saturated sodium chloride solution.[3]

-

Suspend the tetrasodium salt in water (e.g., 1000 ml) and convert it to the disodium salt by adding a 30% strength aqueous hydrochloric acid solution (e.g., 400 ml).[3]

-

Filter the purified chromotropic acid disodium salt, wash with a small amount of cold water, and dry.

Purification by Recrystallization

A straightforward method for improving the purity of chromotropic acid disodium salt is recrystallization from water.

Experimental Protocol:

-

Dissolve the chromotropic acid disodium salt (e.g., 20 g of 98% reagent) in hot water (e.g., 100 ml).[4]

-

Add a saturated solution of sodium chloride to the hot chromotropic acid solution until precipitation begins.[4]

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

-

Collect the purified crystals by filtration, wash them with a small amount of cold saturated sodium chloride solution, and then with a minimal amount of cold distilled water.

-

Dry the crystals in a vacuum oven.

Data Presentation

The following tables summarize the quantitative data associated with the purification of this compound.

| Purification Method | Starting Material | Reagents | Yield | Purity Improvement | Reference |

| Tetrasodium Salt Formation | 488 g Chromotropic acid C (disodium salt) | 1500 ml 10% NaOH, 300 g NaCl, 400 ml 30% HCl | 81% of theory | Diazotizable compounds reduced from 11.3 mole % to 2.3 mole % | [3] |

| Tetrasodium Salt Formation | T-acid | NaOH, NaCl, HCl | 67% of theory (disodium salt) | Not specified | [3] |

Visualization of Workflows

The following diagrams illustrate the synthesis and purification workflows described in this guide.

Caption: Synthesis workflow for chromotropic acid from H-acid.

Caption: Purification workflows for this compound.

Quality Control

The purity of the synthesized and purified this compound should be assessed before use in sensitive analytical applications. A common method is to test its sensitivity to formaldehyde.

Procedure for Sensitivity Test to Formaldehyde:

-

Prepare a stock solution of the purified chromotropic acid disodium salt in water.

-

Prepare a series of standard formaldehyde solutions of known concentrations.

-

In a series of test tubes, react a fixed amount of the chromotropic acid solution with each of the standard formaldehyde solutions in the presence of concentrated sulfuric acid.

-

Heat the mixtures in a boiling water bath for a specified time (e.g., 15 minutes) to develop the characteristic purple color.[5]

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (around 580 nm) using a spectrophotometer.

-

A linear relationship between formaldehyde concentration and absorbance indicates a reagent of good quality.

Conclusion

This guide has provided a comprehensive overview of the laboratory-scale synthesis and purification of this compound. The detailed protocols and workflows are intended to assist researchers in preparing high-purity reagent for their analytical needs. The choice of purification method will depend on the nature of the impurities present in the starting material and the desired final purity. Proper quality control is essential to ensure the reliability of analytical results obtained using the prepared reagent.

References

A Technical Guide to the Solubility of Chromotropic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chromotropic acid sodium salt (dihydrate), a compound frequently used as a reagent in various analytical and biochemical applications. Understanding its solubility in different solvents is critical for its effective use in experimental design, formulation development, and quality control processes.

Core Properties of this compound

This compound, also known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium (B8443419) salt dihydrate, is an off-white to brown powder.[1][2][3] Its chemical formula is C₁₀H₆Na₂O₈S₂·2H₂O, with a molecular weight of approximately 400.29 g/mol .[1]

Solubility Profile

The solubility of a compound is a fundamental chemical property that dictates its utility in various applications. The available data on the solubility of this compound is summarized below.

Quantitative Solubility Data

| Solvent | Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | H₂O | 18.02 | 20 | 170 g/L[4][5] |

Qualitative Solubility Data

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the literature, a general and reliable method, the shake-flask method, can be employed. This method is considered the gold standard for thermodynamic solubility measurements.[13]

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve of known concentrations of this compound is required for accurate quantification.

-

Calculations: Calculate the solubility of the this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on its solubility and the requirements of the intended application.

Caption: A logical workflow for selecting a suitable solvent for this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound 5808-22-0 India [ottokemi.com]

- 3. Chromotropic Acid Disodium Salt Dihydrate Manufacturers, with SDS [mubychem.com]

- 4. CHROMOTROPIC ACID DISODIUM SALT DIHYDRATE CAS#: 5808-22-0 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 5808-22-0 CAS | CHROMOTROPIC ACID DISODIUM SALT | Laboratory Chemicals | Article No. 02834 [lobachemie.com]

- 7. 5808-22-0 CAS | CHROMOTROPIC ACID DISODIUM SALT | Laboratory Chemicals | Article No. 02835 [lobachemie.com]

- 8. lobachemie.com [lobachemie.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. chemicalworlds.com [chemicalworlds.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chromotropic Acid Reaction with Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data associated with the chromotropic acid-formaldehyde reaction. This well-established colorimetric method remains a cornerstone for the specific and sensitive detection of formaldehyde (B43269) in various matrices.

Core Reaction Mechanism

The reaction between formaldehyde (HCHO) and chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) in a concentrated sulfuric acid medium is a multi-step process that results in the formation of a distinct purple-colored chromogen. This specificity and the intensity of the resulting color make it a reliable method for spectrophotometric quantification.[1][2]

The key stages of the mechanism are:

-

Initial Condensation: The reaction begins with an electrophilic substitution where one molecule of formaldehyde reacts with a molecule of chromotropic acid.

-

Second Condensation: The intermediate product then reacts with a second molecule of chromotropic acid, forming a methylene-bridged compound (a dibenzoxanthene (B14493495) derivative).[3]

-

Dehydration and Oxidation: In the presence of concentrated sulfuric acid, which acts as both a dehydrating and oxidizing agent, the intermediate undergoes cyclization and oxidation.[3] This final step forms a stable, planar, and highly conjugated monocationic dibenzoxanthylium structure.[3][4][5] This cation is responsible for the characteristic violet-purple color, which strongly absorbs light at approximately 580 nm.[1][6]

While older literature sometimes proposed a para,para-quinoidal structure for the final chromogen, modern spectroscopic evidence (¹H and ¹³C NMR) strongly supports the formation of the more stable mono-cationic dibenzoxanthylium species.[3][4][7]

Quantitative Data Summary

The chromotropic acid method is highly sensitive and follows Beer-Lambert's law over a specific concentration range. Key analytical parameters are summarized below.

| Parameter | Value | Notes |

| Wavelength of Max. Absorbance (λmax) | 570 - 580 nm | The purple monocationic chromogen shows maximum absorbance in this range.[6][8][9] |

| Linear Range | 0.03 - 7.00 mg/L (ppm) | The calibration curve is linear within this concentration range.[4] |

| Limit of Detection (LOD) | 0.005 - 0.04 ppb | Varies with specific protocol and sample volume. Highly sensitive.[9] |

| Molar Absorptivity (ε) | ~1.8 x 10⁴ L mol⁻¹ cm⁻¹ | Indicates a high sensitivity for the chromogen.[3] |

| Interferences | Phenols, Ethanol, Xylene | Phenols can cause negative interference.[10] Ethanol and xylene vapors can also interfere but can be removed using a Tenax GC pre-trap.[4] |

Experimental Protocols

The following is a generalized experimental protocol synthesized from standard methods, such as the NIOSH Method 3500.[10][11] This protocol is intended as a guide and may require optimization based on the specific sample matrix and instrumentation.

-

Chromotropic Acid Solution (1% w/v): Dissolve 0.10 g of the disodium (B8443419) salt of chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in 10 mL of formaldehyde-free deionized water. This solution should be prepared fresh weekly and stored in a brown bottle.[10][11]

-

Sulfuric Acid (96%): Use concentrated, analytical grade sulfuric acid.

-

Formaldehyde Standard Stock Solution (1 mg/mL): Prepare by diluting a standardized 37% formalin solution. The exact concentration should be confirmed by titration (e.g., sulfite (B76179) method).[10]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.2, 0.4, 0.8, 1.2, 1.8, 2.4 µg/mL).[3]

-

Air Samples: Draw a known volume of air through a midget impinger containing 20 mL of 1% sodium bisulfite solution to trap formaldehyde.[11]

-

Liquid/Solid Samples: For liquid samples, use an appropriate volume directly. For solids, perform an aqueous extraction or distillation to transfer the formaldehyde into an aqueous solution.[2]

-

Sample Aliquot: Transfer a 4 mL aliquot of the sample solution (or a diluted aliquot if the concentration is high) into a 25 mL glass-stoppered flask.[10]

-

To the 4 mL sample aliquot, add 0.1 mL of the 1% chromotropic acid solution and mix thoroughly.[10]

-

Carefully and slowly add 6 mL of concentrated (96%) sulfuric acid. The solution will become hot. Safety Precaution: Always add acid slowly while mixing and wear appropriate personal protective equipment (goggles, gloves, lab coat).

-

Stopper the flask, mix the contents, and place it in a water bath at 60°C for 15-20 minutes or 95°C for 15 minutes to facilitate color development.[8]

-

Allow the solution to cool to room temperature.

-

Measure the absorbance of the solution at 580 nm using a spectrophotometer.[6] Use a reagent blank (prepared using 4 mL of formaldehyde-free water instead of the sample) to zero the instrument.

References

- 1. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 2. chemrestech.com [chemrestech.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. researchgate.net [researchgate.net]

- 8. nvwa.nl [nvwa.nl]

- 9. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cdc.gov [cdc.gov]

- 11. Page:NIOSH Manual of Analytical Methods - 3500.pdf/2 - Wikisource, the free online library [en.wikisource.org]

In-Depth Technical Guide to the Safe Handling of Chromotropic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for chromotropic acid sodium salt (CAS No: 5808-22-0), also known as 4,5-Dihydroxy-2,7-naphthalenedisulfonic acid disodium (B8443419) salt. The information is compiled and presented to ensure the safety of laboratory and research personnel.

Executive Summary

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5] |

Note: The toxicological properties of this material have not been fully investigated.[6] Acute and chronic health effects require further study. No specific occupational exposure limits (PEL, TLV) have been established by regulatory bodies such as OSHA, NIOSH, or ACGIH.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₆Na₂O₈S₂ · 2H₂O | [4] |

| Molecular Weight | 400.28 g/mol | |

| Appearance | Off-white to beige or brown powder/solid | [1][2] |

| Odor | Odorless | [7] |

| Melting Point | >300 °C (>572 °F) | [2] |

| Solubility | Soluble in water | [1] |

| log Pow (n-octanol/water) | -4.48 | [8] |

| Stability | Stable under normal conditions | [9] |

Safe Handling and Storage Workflow

Proper handling and storage are critical to minimize exposure and prevent accidents. The following workflow diagram illustrates the key steps for safely managing this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Engineering Controls

-

Work in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood or a ventilated enclosure.[9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is required to prevent contact.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale & Source |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes.[9] |

| Skin Protection | Nitrile rubber gloves and a lab coat or long-sleeved clothing. | Prevents skin contact and irritation. |

| Respiratory Protection | A NIOSH/MSHA approved respirator with a dust filter should be used when dust is generated and engineering controls are insufficient. | Prevents respiratory tract irritation.[1] |

Storage

-

Store in a cool, dry, well-ventilated area.[1]

-

Keep containers tightly closed to prevent moisture absorption and contamination.[9]

-

Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[9]

Experimental Protocols and Safety

As no specific experimental protocols for the toxicological assessment of this compound were found in the public domain, this section emphasizes general safety principles when designing experiments involving this chemical.

-

Methodology Design: When developing any new protocol, a thorough risk assessment should be performed. This includes evaluating the potential for dust generation, aerosolization, and contact.

-

Minimization: Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.

-

Containment: Whenever possible, perform reactions in closed systems to prevent the release of the substance into the workspace.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | [7] |

| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6] |

Accidental Release Measures

-

Small Spills: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal. Clean the spill area with a damp cloth.[1]

-

Large Spills: Evacuate the area. Prevent the powder from spreading and entering drains. Follow institutional procedures for large chemical spills.[9]

Ecotoxicological Information

There is a general lack of quantitative data on the environmental effects of this compound.

-

Mobility: Due to its high water solubility, it is likely to be mobile in the environment.[8]

-

Bioaccumulation: The log Pow of -4.48 suggests a low potential for bioaccumulation.[8]

-

Persistence and Degradability: Data on its persistence and biodegradability are not available.

-

General Precaution: It should not be released into the environment or drains.[8][9]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service. Contaminated packaging should be treated as hazardous waste.

Conclusion

While this compound has not been the subject of extensive toxicological investigation, the available data clearly indicate that it is a hazardous substance requiring careful handling. As an irritant to the skin, eyes, and respiratory system, exposure must be minimized through a combination of engineering controls, appropriate personal protective equipment, and adherence to safe work practices as outlined in this guide. All researchers, scientists, and laboratory personnel must review the full Safety Data Sheet (SDS) prior to use and be prepared to respond effectively in case of an emergency.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. lobachemie.com [lobachemie.com]

- 5. Chromotropic acid disodium salt dihydrate CAS 5808-22-0 | 102498 [merckmillipore.com]

- 6. actylislab.com [actylislab.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Principle of Nitrate Determination Using Chromotropic Acid: A Technical Guide

This guide provides an in-depth overview of the chromotropic acid method for the quantitative determination of nitrate (B79036). Tailored for researchers, scientists, and drug development professionals, it covers the core chemical principles, detailed experimental protocols, performance characteristics, and common interferences associated with this widely used spectrophotometric technique.

Core Principle

The determination of nitrate (NO₃⁻) using chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid) is a well-established colorimetric method. The fundamental principle involves the reaction of nitrate ions with chromotropic acid in a highly acidic environment, typically concentrated sulfuric acid (H₂SO₄).[1] This reaction yields a yellow-colored complex whose absorbance is directly proportional to the nitrate concentration in the sample.[2][3] The color intensity is measured using a UV-Vis spectrophotometer at a wavelength of maximum absorbance, which is consistently reported to be between 410 nm and 430 nm.[1][4][5] The method is valued for its simplicity, speed, and cost-effectiveness.[1]

Chemical Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution pathway. The process can be broken down into two primary stages:

-

Formation of the Nitronium Ion: In the presence of concentrated sulfuric acid, nitrate ions from the sample are first converted into nitric acid (HNO₃). The highly acidic medium then facilitates the protonation of nitric acid, which subsequently loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[1]

-

Nitration of Chromotropic Acid: The electrophilic nitronium ion attacks the electron-rich aromatic ring of the chromotropic acid molecule.[1] The substitution occurs at the ortho position relative to the hydroxyl (-OH) group, leading to the formation of a nitro-substituted product.[1] Stoichiometric studies suggest that two moles of nitrate react with one mole of chromotropic acid to form the final yellow product.[6][7]

The overall reaction pathway is visualized in the diagram below.

References

Spectroscopic Properties of Chromotropic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromotropic acid sodium salt, chemically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium (B8443419) salt, is a versatile organic compound widely utilized in analytical chemistry. Its unique spectroscopic properties are the foundation of its application as a chromogenic and fluorogenic reagent, most notably in the quantification of formaldehyde (B43269), as well as various metals and other organic compounds.[1][2][3] This technical guide provides an in-depth exploration of the core spectroscopic characteristics of this compound, including detailed data from UV-Visible, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Experimental protocols and a workflow for a key application are also presented to aid researchers in its practical implementation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for the application of this compound, particularly in colorimetric assays. The compound itself exhibits characteristic absorption bands in the ultraviolet region. Its reaction with analytes, such as formaldehyde, leads to the formation of a new chromophore with strong absorption in the visible spectrum, enabling sensitive quantification.[4]

Spectroscopic Data

The UV-Vis absorption data for this compound and its well-known reaction product with formaldehyde are summarized in the table below.

| Species | Solvent/Medium | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Reference |

| This compound | Water | 316 nm, 332 nm, 346 nm | Not Specified | |

| Chromotropic Acid-Formaldehyde Product | Sulfuric Acid | 574 nm | Not Specified | |

| Chromotropic Acid-Formaldehyde Product | Sulfuric Acid | 580 nm | Not Specified | [2][5] |

Experimental Protocol: UV-Vis Analysis of the Chromotropic Acid-Formaldehyde Reaction

This protocol outlines the spectrophotometric determination of formaldehyde using chromotropic acid.

Materials:

-

This compound solution (e.g., 0.25 g in 25 mL formaldehyde-free distilled water, freshly prepared)[5]

-

Concentrated sulfuric acid (reagent grade)

-

Formaldehyde standard solutions

-

Formaldehyde-free distilled water

-

Spectrophotometer

-

Test tubes or vials

-

Pipettes

Procedure:

-

Sample Preparation: Prepare a series of standard formaldehyde solutions of known concentrations.

-

Reaction Mixture: In a test tube, combine a 2 mL aliquot of the sample or standard solution with 1.0 mL of the chromotropic acid solution and mix thoroughly.[5]

-

Acid Addition: Carefully and slowly add 5 mL of concentrated sulfuric acid to the mixture while mixing. Caution: This reaction is highly exothermic.[5]

-

Color Development: Allow the solution to cool to room temperature. A purple color will develop in the presence of formaldehyde.[5]

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 580 nm using a spectrophotometer, with a reagent blank (containing all components except formaldehyde) as the reference.[5]

-

Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Use this curve to determine the formaldehyde concentration in the unknown sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR data have been reported, confirming its molecular structure.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Spectral Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| D₂O | 7.20 | Doublet | H-3, H-6 | [4] |

| D₂O | 7.92 | Doublet | H-1, H-8 | [4] |

¹³C NMR Spectral Data

| Solvent | Chemical Shift (δ) ppm | Assignment | Reference |

| D₂O | 106.44 | C-3, C-6 | [4] |

| D₂O | 116.18 | C-10 | [4] |

| D₂O | 118.12 | C-1, C-8 | [4] |

| D₂O | 134.64 | C-9 | [4] |

| D₂O | 141.36 | C-2, C-7 | [4] |

| D₂O | 153.76 | C-4, C-5 | [4] |

Experimental Protocol: ¹H NMR Spectroscopy

This protocol describes the general procedure for acquiring a ¹H NMR spectrum of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O)

-

NMR tube

-

Internal standard (e.g., DSS)

-

Vortex mixer

Procedure:

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of D₂O in a small vial.

-

Internal Standard: Add a small amount of an internal standard, such as DSS, to the solution for chemical shift referencing.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Mixing: Ensure the solution is homogeneous by gentle vortexing.

-

Data Acquisition: Place the NMR tube in the NMR spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the this compound molecule. The spectrum shows characteristic absorption bands corresponding to hydroxyl, sulfonate, and aromatic moieties.

Spectroscopic Data

The table below lists the key IR absorption bands and their corresponding functional group assignments for this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| ~3500 | O-H stretching (hydroxyl) | [6] |

| ~1200 | S=O stretching (sulfonate) | [6] |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol details the preparation of a potassium bromide (KBr) pellet for obtaining the IR spectrum of solid this compound.

Materials:

-

This compound

-

FT-IR grade potassium bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to the die of a pellet press and apply pressure according to the manufacturer's instructions to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background and Sample Scans: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Fluorescence Spectroscopy

While this compound is often referred to as a fluorogenic reagent, this property is typically associated with its reaction products rather than the compound itself. Extensive literature searches did not yield specific data on the intrinsic fluorescence (excitation/emission maxima, quantum yield) of pure this compound. Its primary utility in fluorescence-based assays arises from the formation of fluorescent adducts with specific analytes.

Workflow for Formaldehyde Determination

The most prominent application of this compound is in the spectrophotometric determination of formaldehyde. The following diagram illustrates the experimental workflow for this analysis.

Caption: Experimental workflow for formaldehyde quantification.

Conclusion

The spectroscopic properties of this compound are well-characterized, particularly in the realms of UV-Vis, NMR, and IR spectroscopy. These characteristics underpin its widespread use as a reliable and sensitive analytical reagent. This guide provides the essential quantitative data and experimental frameworks to facilitate its effective application in research and development settings. While its intrinsic fluorescence properties are not well-documented, its utility in forming fluorescent and colored products remains a key feature for various analytical methods.

References

Chromotropic Acid: A Technical Guide to its Discovery, History, and Application as a Chemical Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromotropic acid, chemically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid, has a rich history as a versatile and specific chromogenic reagent. First prepared in the late 19th century as a dye intermediate, its unique property of forming intensely colored complexes with various analytes led to its widespread adoption in analytical chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of chromotropic acid, detailing its synthesis and evolution into a key reagent for the detection and quantification of formaldehyde (B43269), nitrates, and various metal ions. The guide includes a compilation of quantitative data, detailed experimental protocols for its principal applications, and visualizations of the underlying chemical pathways and analytical workflows.

Introduction: The Genesis of a Chromogenic Reagent

Chromotropic acid, a white to off-white crystalline powder, belongs to the family of naphthalenesulfonic acids. Its name is derived from the Greek words chromos (color) and tropos (turn or change), aptly describing its ability to undergo a distinct color change in the presence of specific chemical substances. While the exact date of its first synthesis is not definitively documented, its emergence is deeply rooted in the burgeoning synthetic dye industry in Germany during the late 19th century. The earliest concrete evidence of its preparation is a German patent filed in 1904. Initially explored as an intermediate for azo dyes, its true potential as an analytical reagent was unlocked decades later.

The significance of chromotropic acid in analytical chemistry stems from its high specificity and sensitivity in colorimetric assays. These assays are based on the formation of a colored product when the reagent reacts with the target analyte, with the intensity of the color being proportional to the analyte's concentration. This principle allows for the quantitative determination of substances at low concentrations using spectrophotometry.

A History of Analytical Applications

The utility of chromotropic acid as a selective analytical reagent was established through a series of pivotal discoveries that expanded its application to various fields, from industrial hygiene to environmental monitoring.

The Landmark Detection of Formaldehyde

The most renowned application of chromotropic acid is in the detection of formaldehyde. This specific and sensitive reaction was first described by the German chemist Eegriwe in 1937.[1] The method involves the reaction of formaldehyde with chromotropic acid in the presence of concentrated sulfuric acid to produce a characteristic purple-colored complex. This reaction is highly specific to formaldehyde; other aldehydes and organic compounds do not interfere, making it an invaluable tool for its determination.

The significance of this discovery was immense, particularly with the increasing use of formaldehyde in various industrial processes and consumer products. The method developed by Eegriwe laid the foundation for standardized procedures for monitoring formaldehyde levels in air, water, and various materials. The National Institute for Occupational Safety and Health (NIOSH) adopted this reaction in its official Method 3500 for the determination of formaldehyde in workplace air, a testament to its reliability and robustness.[2][3]

Quantification of Nitrates in Environmental Samples

In 1960, Philip W. West and G.L. Lyles developed a method for the direct spectrophotometric determination of nitrate (B79036) ions using chromotropic acid.[4] This application provided a much-needed tool for water quality analysis, as elevated nitrate levels in water can be an indicator of pollution from agricultural runoff or sewage contamination and pose health risks. The method is based on the reaction of nitrate with chromotropic acid in a concentrated sulfuric acid medium to form a yellow-colored product.

Determination of Metal Ions

Chromotropic acid also forms colored complexes with a variety of metal ions, enabling their spectrophotometric determination. Notably, it has been employed for the analysis of titanium and chromium. The reaction conditions, such as pH and the presence of masking agents, can be adjusted to enhance the selectivity for a specific metal ion. These methods have found applications in the analysis of alloys, minerals, and other industrial materials.

Quantitative Data and Performance Characteristics

The following tables summarize the key quantitative parameters associated with the use of chromotropic acid for the determination of formaldehyde, nitrate, and titanium.

| Parameter | Value | Reference(s) |

| Analyte | Formaldehyde | |

| Wavelength of Maximum Absorbance (λmax) | 580 nm | [4] |

| Working Range (NIOSH Method 3500) | 0.02 to 4 ppm (for an 80-L air sample) | [2][3] |

| Detection Limit (NIOSH Method 3500) | 0.1 ppm (for a 15-L air sample) | [2] |

| Parameter | Value | Reference(s) |

| Analyte | Nitrate | |

| Wavelength of Maximum Absorbance (λmax) | 410 nm | |

| Linear Range | 0.03-7.00 mg L⁻¹ | |

| Detection Limit | 0.005 mg L⁻¹ |

| Parameter | Value | Reference(s) |

| Analyte | Titanium(IV) | |

| Wavelength of Maximum Absorbance (λmax) | 443 nm | [5] |

| Linear Calibration Range | 5 x 10⁻⁵ to 4.7 x 10⁻⁴ mol dm⁻³ | [5] |

| Limit of Detection | 25 ng | [5] |

Experimental Protocols

This section provides detailed methodologies for the key applications of chromotropic acid as a chemical reagent.

Determination of Formaldehyde in Air (Based on NIOSH Method 3500)

1. Principle: Formaldehyde is collected from the air by bubbling it through an impinger containing a 1% sodium bisulfite solution. The collected formaldehyde then reacts with chromotropic acid in the presence of concentrated sulfuric acid to form a purple monocationic dibenzoxanthylium chromogen. The absorbance of the resulting solution is measured spectrophotometrically at 580 nm.

2. Reagents:

-

Chromotropic acid solution (1%): Dissolve 0.10 g of the disodium (B8443419) salt of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid in 10 mL of distilled water. Prepare fresh weekly and store in a brown bottle.

-

Concentrated sulfuric acid (96%).

-

Sodium bisulfite solution (1%).

-

Formaldehyde stock solution (1 mg/mL).

-

Working standard formaldehyde solutions (prepared by diluting the stock solution).

3. Procedure:

-

Sample Collection: Draw a known volume of air through a midget impinger containing 20 mL of 1% sodium bisulfite solution at a flow rate of 0.2 to 1 L/min.

-

Sample Preparation: Transfer the impinger solution to a 25-mL graduated cylinder and record the volume.

-

Color Development: a. Pipette a 4-mL aliquot of the sample solution into a 25-mL glass-stoppered flask. b. Add 0.1 mL of 1% chromotropic acid solution and mix. c. Slowly and carefully add 6 mL of concentrated sulfuric acid. Swirl gently to mix. Caution: The reaction is highly exothermic. d. Heat the flask in a water bath at 95°C for 15 minutes. e. Allow the solution to cool to room temperature.

-

Spectrophotometric Measurement: Measure the absorbance of the sample and standard solutions at 580 nm using a spectrophotometer, with a reagent blank as the reference.

-

Calculation: Determine the concentration of formaldehyde in the air sample from a calibration curve prepared using the working standard solutions.

Determination of Nitrate in Water (West and Lyles Method)

1. Principle: Nitrate reacts with chromotropic acid in a concentrated sulfuric acid medium to form a yellow-colored product. The intensity of the color is proportional to the nitrate concentration and is measured at 410 nm.

2. Reagents:

-

Chromotropic acid solution (0.1% in concentrated sulfuric acid).

-

Concentrated sulfuric acid.

-

Sulfite-urea solution: Dissolve 5 g of urea (B33335) and 4 g of anhydrous sodium sulfite (B76179) in distilled water and dilute to 100 mL.

-

Antimony reagent: Dissolve 0.5 g of antimony metal in 80 mL of concentrated sulfuric acid with heating. Cool and add to 20 mL of ice water.

-

Standard nitrate solution.

3. Procedure:

-

Sample Preparation: If the sample contains suspended matter, filter it.

-

Color Development: a. Pipette 2 mL of the sample or standard solution into a dry 10-mL volumetric flask. b. Add one drop of the sulfite-urea solution. c. Place the flask in a tray of cold water (10-20°C). d. Add 2 mL of the antimony reagent and swirl. e. After approximately 4 minutes, add 1 mL of the chromotropic acid reagent and swirl. f. Add concentrated sulfuric acid to bring the volume to the 10-mL mark. Stopper and mix by inverting the flask several times. g. Let the solution stand for 45 minutes at room temperature.

-

Spectrophotometric Measurement: Measure the absorbance at 410 nm against a reagent blank.

-

Calculation: Determine the nitrate concentration from a calibration curve.

Visualizing the Chemistry and Workflow

The Chromotropic Acid-Formaldehyde Reaction Pathway

The exact structure of the purple chromogen formed in the reaction between chromotropic acid and formaldehyde has been a subject of debate. The initially proposed structure was a para,para-quinoidal adduct. However, subsequent studies using nuclear magnetic resonance (NMR) spectroscopy have provided strong evidence for a more stable monocationic dibenzoxanthylium structure.

Caption: Proposed reaction pathways for the formation of the colored product in the chromotropic acid-formaldehyde reaction.

Experimental Workflow for Colorimetric Analysis

The following diagram illustrates a typical workflow for a colorimetric analysis using chromotropic acid, from sample preparation to data analysis.

Caption: A generalized experimental workflow for quantitative analysis using chromotropic acid.

Conclusion

From its origins as a dye intermediate in the late 19th century, chromotropic acid has evolved into a cornerstone reagent in analytical chemistry. Its high specificity and sensitivity for formaldehyde, nitrates, and various metal ions have led to the development of robust and widely adopted analytical methods. The historical journey of chromotropic acid underscores the importance of fundamental chemical discoveries and their subsequent application to address pressing analytical challenges in environmental science, industrial hygiene, and quality control. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols associated with chromotropic acid remains essential for accurate and reliable chemical analysis.

References

Methodological & Application

Application Note: Spectrophotometric Determination of Formaldehyde Using the Chromotropic Acid Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formaldehyde (B43269) is a widely used chemical in various industrial processes, including the manufacturing of resins, plastics, and as a preservative in some pharmaceutical and consumer products. However, its high toxicity necessitates accurate and sensitive quantification in environmental, industrial, and biological samples. The chromotropic acid method is a highly selective and sensitive spectrophotometric technique recommended by the National Institute for Occupational Safety and Health (NIOSH) for the determination of formaldehyde.[1][2] The method is based on the reaction of formaldehyde with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of concentrated sulfuric acid to produce a distinct purple-colored monocationic dibenzoxanthylium chromogen, which is quantified by measuring its absorbance.[3][4][5] This application note provides a detailed protocol for the quantification of formaldehyde using this established method.

Principle of the Method

In a strongly acidic medium provided by concentrated sulfuric acid, formaldehyde reacts with chromotropic acid to form a purple-colored complex.[6] The intensity of the color produced is directly proportional to the concentration of formaldehyde in the sample. The absorbance of this colored solution is measured at its wavelength of maximum absorbance (λmax), typically around 570-580 nm, and the concentration is determined by comparison with a standard calibration curve.[3][7] The reaction is highly selective for formaldehyde; other aldehydes, ketones, and carboxylic acids generally do not interfere.[8]

Quantitative Data Summary

The performance characteristics of the chromotropic acid method for formaldehyde determination are summarized in the table below. These values are compiled from various established protocols and studies.

| Parameter | Value | Reference |

| Wavelength of Max. Absorbance (λmax) | 570 - 580 nm | [3][7][9] |

| Linear Concentration Range | 0.03 - 11.0 mg/L (ppm) | [1] |

| Limit of Detection (LOD) | 0.005 - 2.55 mg/L (ppm) | [10] |

| Limit of Quantification (LOQ) | 3.190 mg/L (ppm) | [6] |

| Optimal Reaction Temperature | 60 - 95 °C | [4][7] |

| Reagent | Concentration | Reference |

| Chromotropic Acid Solution | 0.25g in 25mL (1% w/v) | [3][4] |

| Sulfuric Acid | Concentrated (96-98%) | [3] |

Experimental Protocols

This section provides a detailed methodology for the determination of formaldehyde using the chromotropic acid method.

Reagent Preparation

-

Formaldehyde-Free Water: Use distilled or deionized water that has been tested to be free of formaldehyde.

-

Chromotropic Acid (CA) Solution (1% w/v): Dissolve 0.25 g of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium (B8443419) salt dihydrate in 25 mL of formaldehyde-free distilled water.[3] This solution should be prepared fresh daily and stored protected from light.[3] Some protocols recommend a 5% (w/v) solution for different analytical ranges.

-

Sulfuric Acid (H₂SO₄): Use concentrated (96-98%), reagent-grade sulfuric acid.[3]

-

1% Sodium Bisulfite Solution: Dissolve 2.5 g of sodium bisulfite in 250 mL of formaldehyde-free distilled water. This is used for preparing standards and diluting samples.[3]

-

Standard Formaldehyde Stock Solution (e.g., 1000 ppm): Dilute 2.7 mL of 37% formaldehyde solution to 1 L with formaldehyde-free distilled water. The exact concentration of this stock solution should be determined by a primary method like iodometric titration.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 1% sodium bisulfite solution. A typical calibration curve might include standards of 1.0, 3.0, 5.0, 10.0, and 15.0 µg of formaldehyde in a final volume of 2 mL.[3]

Preparation of Calibration Curve

-

Pipette appropriate volumes of the standard formaldehyde solutions into a series of clean, dry test tubes or glass vials. For example, use 1.0, 3.0, 5.0, 10.0, and 15.0 µL of a standard solution where 1 µL equals 1 µg of formaldehyde.[3]

-

Adjust the volume in each tube to 2 mL with 1% sodium bisulfite solution.[3]

-

Prepare a reagent blank by adding 2 mL of the 1% sodium bisulfite solution to a separate tube.[3]

-

Proceed to the color development step (Protocol 4).

Sample Preparation

-

Aqueous Samples: If necessary, dilute the sample with 1% sodium bisulfite solution to bring the formaldehyde concentration within the linear range of the calibration curve. Take a 2 mL aliquot for analysis.[3]

-

Air Samples (NIOSH Method): Collect formaldehyde vapor on a sorbent tube containing bisulfite-impregnated paper. Desorb the formaldehyde by adding formaldehyde-free distilled water. An aliquot of this solution is then taken for analysis.[3]

-

Solid/Tissue Samples: Homogenize a known weight of the sample in water or an appropriate buffer. Centrifuge or filter to remove particulates. The resulting extract can then be analyzed.

Color Development and Spectrophotometric Measurement

-

To each sample, standard, and blank tube, add 1.0 mL of the 1% chromotropic acid solution and mix well.[3]

-

CAUTION: Under a fume hood and using appropriate personal protective equipment (goggles, gloves, lab coat), slowly and carefully add 5 mL of concentrated sulfuric acid to each tube.[3] The solution will become very hot.

-

Mix the contents of the tubes thoroughly.

-

Heat the tubes in a water bath at a controlled temperature (e.g., 60°C or 90°C) for a specified time (e.g., 15-30 minutes) to ensure complete color development.[4][7]

-

Allow the tubes to cool to room temperature.[3]

-

Set a spectrophotometer to a wavelength of 580 nm.[3]

-

Use the reagent blank to zero the spectrophotometer.

-

Measure the absorbance of each standard and sample.

Data Analysis and Calculation

-

Subtract the absorbance of the reagent blank from the absorbance readings of all standards and samples.[3]

-

Plot a calibration curve of blank-corrected absorbance versus the known concentration (or mass) of formaldehyde in the standards.

-

Determine the concentration of formaldehyde in the samples by interpolating their absorbance values from the calibration curve.

-

Calculate the final concentration in the original sample by accounting for any dilution factors used during sample preparation.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the chromotropic acid method.

Caption: Workflow for formaldehyde quantification.

Caption: Reaction of formaldehyde and chromotropic acid.

Interferences

While the method is highly selective, certain substances can potentially interfere:

-

Ethanol and Xylene: These vapors can interfere, but their effect can be mitigated by using a Tenax GC pre-trap for air sampling or by using the chromotropic-sulfuric acid mixture as the scrubbing solution directly.[9]

-

Other Aldehydes: Most other aldehydes and ketones do not form the characteristic purple color, ensuring high specificity for formaldehyde.[8]

Safety Precautions

-

Concentrated sulfuric acid is extremely corrosive and hygroscopic. Always handle it inside a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

-

Formaldehyde is a known carcinogen and sensitizer. Handle all solutions containing formaldehyde with care and in a well-ventilated area.

-

The reaction between sulfuric acid and aqueous solutions is highly exothermic. Add the acid slowly and with constant mixing to prevent splashing.

By following this detailed protocol, researchers can achieve reliable and accurate quantification of formaldehyde in a variety of sample matrices.

References

- 1. scielo.br [scielo.br]

- 2. Chromotropic acid-formaldehyde reaction in strongly acidic media. The role of dissolved oxygen and replacement of concentrated sulphuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. multimedia.3m.com [multimedia.3m.com]

- 4. JAIC 1994, Volume 33, Number 1, Article 4 (pp. 47 to 53) [cool.culturalheritage.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chemrestech.com [chemrestech.com]

- 7. nvwa.nl [nvwa.nl]

- 8. Chromotropic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

Application Notes and Protocols for Nitrate Analysis in Water Using the Chromotropic Acid Method

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the determination of nitrate (B79036) in aqueous samples using the chromotropic acid spectrophotometric method. This method is valued for its simplicity, rapidity, and direct application to water samples.[1][2]

Principle

The chromotropic acid method is based on the reaction of nitrate ions with chromotropic acid (1,8-dihydroxy-3,6-naphthalenedisulfonic acid) in a concentrated sulfuric acid medium. This reaction produces a yellow-colored complex, and the intensity of the color, which is directly proportional to the nitrate concentration, is measured spectrophotometrically.[3][4] The reaction is immediate and the resulting complex is stable for at least 48 hours.[1] The maximum absorbance of the yellow product is typically measured at a wavelength between 410 and 430 nm.[1][4][5][6]

Quantitative Data Summary

The performance of the chromotropic acid method for nitrate analysis can be summarized by the following key quantitative parameters, which have been compiled from various studies.

| Parameter | Reported Value(s) | Source(s) |

| Wavelength of Maximum Absorbance (λmax) | 410 nm, 412 nm, 430 nm | [4][5],[1],[6] |

| Linearity Range | 0.62 – 9.25 mg∙L⁻¹, 0.9–80 mg L⁻¹, 0.10 – 5.0 mgN L⁻¹ | [1],[6],[7] |

| Limit of Detection (LOD) | 0.351 ppm, 0.73 mg L⁻¹, 0.045 mgN/L, 50 µg/L | [1],[6],[7],[5] |

| Molar Absorptivity | 2.34∙10³ L∙mol⁻¹∙cm⁻¹ | [1] |

| Stability of Colored Complex | At least 48 hours | [1] |

Experimental Protocol

This protocol provides a detailed methodology for the determination of nitrate in water samples using the chromotropic acid method.

Reagent Preparation

-

Standard Nitrate Solution (Stock): Dry potassium nitrate (KNO₃) at 105-110°C for at least 2 hours. Dissolve a precisely weighed amount (e.g., 0.7218 g) in deionized water and dilute to 1000 mL to obtain a stock solution of 100 mg/L nitrate-nitrogen (NO₃⁻-N). A small amount of chloroform (B151607) (e.g., 2 mL/L) can be added as a preservative.[5]

-

Working Standard Nitrate Solutions: Prepare a series of working standards by diluting the stock nitrate solution with deionized water to cover the desired analytical range (e.g., 0.1 to 5.0 mg/L).[5]

-

Chromotropic Acid Reagent: Dissolve 100 mg of purified chromotropic acid (disodium salt) in 100 mL of concentrated sulfuric acid (H₂SO₄). This solution should be stored in a brown bottle and prepared fresh every two weeks. A colorless reagent indicates the absence of nitrate contamination in the sulfuric acid.[5]

-

Sulfuric Acid (Concentrated): Use analytical reagent grade, nitrate-free concentrated sulfuric acid.

-

Sulfite-Urea Reagent (for interference removal): Dissolve 5 g of urea (B33335) and 4 g of anhydrous sodium sulfite (B76179) in deionized water and dilute to 100 mL.[3]

-

Antimony (III) Sulfate (B86663) Solution (for chloride interference removal): Heat 0.5 g of antimony metal in 80 mL of concentrated sulfuric acid until the metal is dissolved. Cool the solution and carefully add it to 20 mL of ice water.[3]

Sample Preparation and Analysis

-

Sample Collection and Filtration: Collect water samples in clean, rinsed bottles. If the samples contain suspended solids, filter them through a suitable filter paper.

-

Aliquot Preparation: Pipette 2.0 mL of the standard solutions, sample, and a deionized water blank into separate, dry 10 mL volumetric flasks.

-

Interference Removal (if necessary):

-

Cooling: Place the flasks in a cold water bath (10-20°C).[5]

-

Acidification: Slowly and carefully add 2.0 mL of concentrated sulfuric acid to each flask while keeping them in the cold water bath. Swirl the flasks during the addition.

-

Color Development: After allowing the flasks to cool for about 4 minutes in the bath, add 1.0 mL of the chromotropic acid reagent to each flask. Mix well and allow the flasks to stand in the cooling bath for another 3 minutes.[5]

-

Final Volume Adjustment: Remove the flasks from the bath and let them stand at room temperature for 45 minutes. Then, carefully adjust the volume to the 10 mL mark with concentrated sulfuric acid. Stopper the flasks and mix by inverting them four times.[5]

-

Spectrophotometric Measurement: Within 15 minutes to 24 hours after the final volume adjustment, measure the absorbance of the yellow-colored solution at 410 nm using a spectrophotometer. Use the deionized water blank to zero the instrument.[5]

Calibration and Calculation

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the standard nitrate solutions.

-

Sample Concentration Determination: Determine the nitrate concentration in the unknown samples by comparing their absorbance values to the calibration curve.

Interferences

Several ions and substances can interfere with the chromotropic acid method for nitrate analysis. It is crucial to be aware of these potential interferences and take appropriate steps to mitigate them.

| Interfering Substance | Effect | Mitigation Method |

| Nitrite (B80452) (NO₂⁻) | Produces a yellow color with chromotropic acid. | Addition of urea or a sulfite-urea reagent converts nitrite to nitrogen gas.[3][5] |

| Residual Chlorine and other Oxidizing Agents | Can interfere with color development. | Addition of sodium sulfite removes the interference.[3][5] |

| Chloride (Cl⁻) | Can cause low nitrate recovery. | Masking with antimony (III) sulfate solution.[2][3] |

| Iron (III) | Can form colored complexes. | The addition of antimony (III) can also suppress iron interference.[2] |

| Formaldehyde (B43269) | Develops an intense violet-pink color.[8] | Oxidation of formaldehyde to formic acid.[8] |

Diagrams

Experimental Workflow